N-(2-Pyridyl)glutaramic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-oxo-5-(pyridin-2-ylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-9(5-3-6-10(14)15)12-8-4-1-2-7-11-8/h1-2,4,7H,3,5-6H2,(H,14,15)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRRLSPBPBDMTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for N 2 Pyridyl Glutaramic Acid and Its Derivatives
Precursor-Based Synthetic Strategies
These strategies focus on the synthesis of the key building blocks, glutaric acid and 2-aminopyridine (B139424), from more fundamental starting materials. The resulting precursors can then be coupled using the direct methods described above.
Glutaric acid, or pentanedioic acid, is a linear dicarboxylic acid that can be prepared through various synthetic routes. wikipedia.org One common method involves the ring-opening of γ-butyrolactone using potassium cyanide, followed by hydrolysis of the resulting carboxylate-nitrile to yield the diacid. wikipedia.orgatamanchemicals.com Another approach is the oxidation of dihydropyran after an initial hydrolysis step. wikipedia.orgatamanchemicals.com
Synthesis from 1,3-dibromopropane (B121459) is also a viable pathway, where the dibromide is first converted to the corresponding dinitrile by reaction with sodium or potassium cyanide, followed by hydrolysis to glutaric acid. wikipedia.orgatamanchemicals.com More recently, bio-based synthetic pathways are gaining attention, such as the deamination of L-glutamic acid. xdhg.com.cn The availability of these varied routes ensures a stable supply of the glutaric acid precursor for subsequent reactions. wikipedia.orgatamanchemicals.comxdhg.com.cn
The pyridine (B92270) moiety of the target molecule originates from a pyridine-containing precursor, most commonly 2-aminopyridine or its derivatives. The synthesis of substituted pyridines is a well-developed field of organic chemistry. organic-chemistry.org For instance, derivatives of N-(2-pyridyl)glutaramic acid can be synthesized by starting with a substituted 2-aminopyridine.
The synthesis of pyridine derivatives can be complex, as 2-pyridyl organometallic reagents are known to be challenging coupling partners due to their instability. nih.gov However, the use of 2-halopyridines as electrophilic partners in cross-coupling reactions is a robust strategy. nih.gov For the synthesis of the key precursor, 2-aminopyridine itself can be prepared through various industrial methods, including the Chichibabin reaction. The synthesis of novel pyridine compounds can also start from readily available materials like pyridine-2,5-dicarboxylic acid, which can be converted to amides and other derivatives. nih.gov
Catalytic Synthesis
Catalytic methods offer pathways to this compound and its derivatives that are often more efficient, selective, and environmentally benign than stoichiometric approaches.
An organophosphorus-catalyzed three-component condensation of an amine, a carboxylic acid, and a pyridine N-oxide has been reported for the synthesis of 2-amidopyridines. nih.gov This method utilizes a phosphetane (B12648431) catalyst to drive both amide formation and functionalization in a single process. nih.gov
Heterogeneous catalysts are also highly effective. A bimetallic metal-organic framework, Fe2Ni-BDC, has been shown to be a productive and recyclable catalyst for the amidation reaction between 2-aminopyridine and nitroolefins to generate N-(pyridin-2-yl)-benzamides. mdpi.com This suggests that similar MOF-based catalysts could be designed for the reaction between 2-aminopyridine and a glutaric acid derivative.
Furthermore, tautomeric catalysts, such as 2-pyridone derivatives, have demonstrated efficacy in accelerating ester-amide exchange reactions. chemrxiv.org This approach could be adapted to synthesize the target compound by reacting an amine with a glutaric acid ester in the presence of a suitable catalyst. chemrxiv.org
| Catalytic System | Reaction Type | Potential Advantage | Reference |
|---|---|---|---|
| Organophosphorus (PIII/PV) | Three-component condensation | Convergent synthesis from simple precursors. | nih.gov |
| Fe2Ni-BDC (MOF) | Heterogeneous catalysis (Amidation) | High efficiency and catalyst recyclability. | mdpi.com |
| 2-Pyridone Derivatives | Tautomeric catalysis (Ester-amide exchange) | Mild conditions for amine acylation. | chemrxiv.org |
Palladium-Catalyzed C-H Functionalization in Amino Acid Derivatives for Related Structures
Palladium-catalyzed C-H functionalization has become a powerful tool for the synthesis and modification of complex molecules, including amino acid derivatives that share structural motifs with this compound. This strategy allows for the direct introduction of aryl groups into C(sp3)–H bonds, offering a streamlined approach to novel amino acid structures.
A notable example is the direct Pd-catalyzed γ-arylation of amino acid esters. rsc.org This process utilizes a removable N-(2-pyridyl)sulfonyl directing group, which facilitates the regioselective arylation at the γ-position of the amino acid backbone. rsc.orgresearchgate.net The reaction proceeds in the presence of a palladium catalyst, such as Pd(OAc)₂, and reacts with iodoarenes to yield γ-arylated products. rsc.org This method is compatible with various amino acid derivatives, including α-quaternary and β-amino acids, and even dipeptides, demonstrating its versatility without causing racemization at the α-carbon. rsc.orgresearchgate.net A key intermediate in this process is a bimetallic Pd(II) γ-metalated complex, highlighting the crucial role of the (2-pyridyl)sulfonyl group in directing the C-H activation. rsc.orgresearchgate.net
Furthermore, palladium catalysis has been successfully applied to the α-arylation of imine-protected glycinates, providing a direct route to α-arylated amino acids. acs.org This method involves the use of a Pd(dba)₂ catalyst with a sterically hindered phosphine (B1218219) ligand. acs.org The arylation of tryptophan residues in peptides has also been achieved using Pd(OAc)₂ as a catalyst, demonstrating the potential for late-stage functionalization of complex biomolecules. acs.org
Table 1: Examples of Palladium-Catalyzed C-H Functionalization in Amino Acid Derivatives
| Reaction Type | Substrate | Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| γ-Arylation | N-(2-pyridyl)sulfonyl amino acid esters | Pd(OAc)₂ | Uses a removable directing group; no racemization at Cα. | rsc.orgresearchgate.net |
| α-Arylation | Imine-protected glycinates | Pd(dba)₂ / P(tBu)₃ | Direct introduction of aryl side-chains. | acs.org |
| C2-Arylation | Tryptophan-containing peptides | Pd(OAc)₂ / Cu(OAc)₂ | Functionalization of peptide side-chains. | acs.org |
| C2–H Olefination | C-terminal Phenylalanine in short peptides | Pd(OAc)₂ / AgOAc | Backbone amide acts as the directing group. | chinesechemsoc.org |
Other Metal-Catalyzed Processes
Beyond palladium, a variety of other transition metals are employed to catalyze the synthesis of nitrogen-containing heterocycles and related structures, which are relevant to this compound. mdpi.com These metals offer alternative reactivity and can be more cost-effective.
Iron-catalyzed reactions, for instance, are gaining prominence due to iron's abundance and low toxicity. Iron catalysts have been used for the synthesis of highly substituted imidazoles and pyrimidines from α,β-unsaturated ketones and amidines. mdpi.com These reactions proceed via the simultaneous construction of two C–N bonds. mdpi.com Similarly, iron catalysis can facilitate the cyclization of ketoxime carboxylates to form pyridine derivatives with yields up to 95%. mdpi.com
Copper catalysts are also utilized, particularly in the C–H arylation of pyridine N-oxides with arylboronic esters, providing a straightforward route to 2-arylpyridines. nih.gov Lead(II) has been used to synthesize coordination polymers with N-p-tolylsulfonyl-L-glutamate, a derivative of glutamic acid, demonstrating the interaction of this class of ligands with different metals. tandfonline.com Manganese has been reported to catalyze the cyclization for synthesizing pyrrolopyridine derivatives. mdpi.com
These transition-metal-catalyzed processes provide a diverse toolbox for chemists to construct and functionalize pyridine-containing molecules and amino acid derivatives, expanding the accessible chemical space. mdpi.comethernet.edu.et
Green Chemistry Approaches in Synthesis
The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of compounds like this compound. acs.orgsemanticscholar.org
Application of Ionic Liquids in Glutaric Acid Separation for Related Compounds
A significant aspect of green synthesis is the use of environmentally benign solvents. Ionic liquids (ILs) have emerged as promising "green" solvents for separation processes due to their low vapor pressure, thermal stability, and tunable physicochemical properties. sschi.skvito.be
In the context of producing precursors for this compound, the separation of glutaric acid from aqueous solutions (e.g., fermentation broths) is a critical step. sschi.skresearchgate.net Traditional solvent extraction methods often use volatile and toxic organic solvents. sschi.sk Reactive extraction using ILs offers a more sustainable alternative. researchgate.net Studies have shown that imidazolium-based ionic liquids can be highly effective for the reactive separation of glutaric acid from water. researchgate.netresearchgate.net For example, using tributyl phosphate (B84403) (TBP) as an extractant in an imidazolium-based ionic liquid, an extraction efficiency of up to 99.61% for similar carboxylic acids has been reported. researchgate.net The maximum extraction efficiency for glutaric acid itself, 77.98%, was achieved using 3 mol. L−1 TBP in [BMIM][Tf2N] with an initial glutaric acid concentration of 0.156 mol. L−1. researchgate.net
Table 2: Efficiency of Glutaric Acid Separation Using Ionic Liquids
| Ionic Liquid System | Extractant | Extraction Efficiency (%E) | Reference |
|---|---|---|---|
| Imidazolium-based ILs | Tributyl phosphate (TBP) | 77.98% | researchgate.net |
| [HMIM][PF6] | Tributyl phosphate (TBP) | 87.56% (for propionic acid) | researchgate.net |
| [HMIM][Tf2N] | Tributyl phosphate (TBP) | 88.16% (for propionic acid) | researchgate.net |
Solvent-Free or Reduced-Solvent Methodologies
Another key principle of green chemistry is the reduction or elimination of solvents in chemical reactions. imist.ma Solvent-free or "neat" reactions, often facilitated by mechanochemistry (grinding or ball-milling), can lead to higher efficiency, reduced waste, and shorter reaction times. semanticscholar.orgmdpi.com
For the synthesis of related heterocyclic structures, solvent-free methods have been successfully applied. For instance, a Knoevenegel condensation followed by a Michael addition to synthesize 3-arylsubstituted glutaric acids can be performed under solvent-free conditions. scispace.com The synthesis of 2-(2-pyridyl)benzimidazole, a related heterocyclic structure, can be achieved through a solvent-free mechanochemical process by grinding o-phenylenediamine (B120857) and 2-pyridinecarboxylic acid with a clay catalyst. Microwave-assisted synthesis is another technique that often reduces the need for solvents and accelerates reaction rates, as demonstrated in the synthesis of various heterocyclic compounds. acs.org
Comparative Analysis of Synthetic Yields and Efficiencies across Different Pathways
The efficiency of a synthetic pathway is a critical factor in its practical application. Comparing the yields of different methods provides insight into their relative advantages.
For the synthesis of glutaric acid, a key precursor, various methods exist with differing yields. A one-pot diazoniation/hydrogenation of L-glutamic acid under aqueous conditions can produce glutaric acid on a gram scale with good yields. researchgate.net Another green approach, the selective oxidation of cyclopentene (B43876) using hydrogen peroxide as the oxidant and tungstic acid as a catalyst, can achieve a yield of 92.3%. researchgate.net
In the synthesis of pyridine derivatives, yields can vary significantly based on the chosen methodology. The synthesis of 2-fluoropyridines from 2-trimethylammonium pyridine precursors can reach yields of 88% after just 5 minutes of reaction at 180°C in DMSO. acs.org For the synthesis of 2-phenyl-benzo[d] imist.maacs.orgoxazin-4-one derivatives, using 100% pyridine as a catalyst resulted in yields of up to 86%, which was significantly more effective than using triethylamine (B128534) or a mixture of the two. jocpr.com
Palladium-catalyzed C-H functionalization reactions also show a range of efficiencies. The γ-arylation of N-(2-pyridyl)sulfonyl amino acid derivatives provides yields that are described as "synthetically useful". rsc.org The synthesis of dipeptide 45 via Pd-catalyzed γ-methyl C–H arylation was achieved in 60% yield. chinesechemsoc.org
Table 3: Comparative Synthetic Yields for Related Compounds and Precursors
| Compound/Precursor | Synthetic Method | Catalyst/Reagents | Yield (%) | Reference |
|---|---|---|---|---|
| Glutaric Acid | Oxidation of cyclopentene | H₂O₂ / H₂WO₄ | 92.3% | researchgate.net |
| Glutaric Acid | Oxidation of pentane-1,5-diol | NiOOH electrode | 90% | researchgate.net |
| 2-[18F]Fluoropyridine | From 2-trimethylammonium pyridine | - | 88% | acs.org |
| 2-(3,4-dichlorophenyl)-4H-benzo imist.maacs.orgoxazin-4-one | From anthranilic acid and benzoyl chloride derivative | Pyridine | 86% | jocpr.com |
| Dipeptide 45 | Pd-catalyzed γ-methyl C–H arylation | Pd(OAc)₂ / AgOAc | 60% | chinesechemsoc.org |
| 3-Arylsubstituted glutaric acids | Knoevenegel/Michael addition & hydrolysis | - | 50-73% | scispace.com |
Coordination Chemistry of N 2 Pyridyl Glutaramic Acid and Its Ligand Systems
Metal Complex Formation with N-(2-Pyridyl)glutaramic Acid as a Ligand
This compound (systematically named N-(2-pyridyl)-3-carboxypropanamide and abbreviated as H₂L) has been shown to react with various transition metals to form multinuclear cluster complexes. worktribe.com Research has successfully demonstrated the synthesis of complex structures with iron, cobalt, and copper ions. worktribe.com For example, a mixed-valence pentanuclear iron cluster, [Fe₃IIIFe₂II(HL)₆(O)(H₂O)₃][ClO₄]₅·3MeCN·4H₂O, has been synthesized. worktribe.com Additionally, an octanuclear cobalt cluster, [Co₈(HL)₈(O)(OH)₄(MeOH)₃(H₂O)][ClO₄]₃·5MeOH·2H₂O, and a hexanuclear copper cluster, [Cu₆(Lₒₓ)₄(MeOH)(H₂O)₃]·MeOH, have been characterized. worktribe.com The formation of these elaborate structures underscores the ligand's efficacy in assembling complex metal-organic architectures. worktribe.com
The ligand this compound exhibits remarkable versatility in its coordination modes, acting as a polytopic linker that can bind to multiple metal centers simultaneously. In its complexes, the ligand typically exists in its deprotonated form, (HL)⁻, where the carboxylic acid proton is removed. worktribe.com
One of the primary coordination modes involves the nitrogen atom of the pyridyl ring and the oxygen atom of the adjacent amide group, which chelate to a metal center forming a stable five-membered ring. worktribe.com This bidentate pyridyl-amide coordination is a recurring motif. worktribe.com Furthermore, the carboxylate group at the other end of the ligand's flexible backbone can bridge between metal centers, facilitating the growth of the multinuclear clusters. worktribe.com In some cases, such as in a described copper cluster, the ligand undergoes oxidation at the α-carbon of the glutaramic acid residue, leading to the formation of a new ligand (Lₒₓ) with bridging furnished by alkoxide and carboxylate groups. worktribe.com
The specific binding sites of this compound are crucial to its role in forming complex clusters. The potential donor atoms are the pyridyl nitrogen, the amide nitrogen, the amide oxygen, and the two oxygen atoms of the carboxylate group.
Pyridyl Nitrogen: The nitrogen atom of the 2-pyridyl group is a primary and consistent binding site. It coordinates readily to metal ions. worktribe.com
Amide Group: While the amide nitrogen can potentially coordinate, studies show that it is the amide oxygen that typically binds to the metal ion, acting in concert with the pyridyl nitrogen to form a bidentate chelate. worktribe.com This pyridyl-amide chelation is a key structural feature. worktribe.com
Carboxylate Group: The carboxylate group is a versatile binding site, often acting as a bridge between different metal ions. It can coordinate in various fashions, including monodentate and bidentate bridging, which connects the individual metal-ligand units into larger cluster frameworks. worktribe.com
These multiple points of attachment allow the ligand to act as a "polytopic" linker, connecting different parts of a growing metal cluster. worktribe.com
Structural Elucidation of Metal-N-(2-Pyridyl)glutaramic Acid Complexes
The precise structures of the metal complexes formed with this compound have been determined through a combination of analytical techniques, with X-ray crystallography providing definitive structural information, supported by spectroscopic and elemental analyses.
Single-crystal X-ray diffraction has been indispensable in revealing the intricate architectures of the multinuclear clusters formed with this compound. worktribe.com
For the mixed-valence iron cluster, [Fe₃IIIFe₂II(HL)₆(O)(H₂O)₃]⁵⁺, crystallographic analysis revealed a core structure consisting of a classic {Fe₃IIIO} triangular basic carboxylate unit. worktribe.com This core is capped above and below by two Fe(II) ions, which are coordinated to the bidentate pyridyl-amide groups of the ligands. worktribe.com
The octanuclear cobalt complex, [Co₈(HL)₈(O)(OH)₄(MeOH)₃(H₂O)]³⁺, and the hexanuclear copper complex, [Cu₆(Lₒₓ)₄(MeOH)(H₂O)₃], also have their complex "barrel-like" and cage-like structures confirmed by X-ray diffraction. worktribe.com In the copper cluster, both square planar and square-based pyramidal geometries for the Cu(II) ions were identified. worktribe.com The ability to obtain single crystals suitable for X-ray diffraction is a critical step in characterizing these large, complex molecules. scirp.org
Table 1: Selected Crystallographic Data for a Metal Complex Note: The following data pertains to a representative crystal structure of a related coordination complex, as detailed data for this compound complexes is found within specialized literature. scirp.org
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 9.1189(18) |
| b (Å) | 9.836(2) |
| c (Å) | 18.537(4) |
| α (°) | 75.92(3) |
| β (°) | 81.95(3) |
| γ (°) | 69.32(3) |
| Volume (ų) | 1506.1(5) |
| Z | 2 |
Spectroscopic methods provide complementary data for structural elucidation, confirming the coordination of the ligand's functional groups.
Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the binding modes of the ligand. The positions of characteristic vibrational bands for the amide and carboxylate groups shift upon coordination to a metal ion. For instance, the C=O stretching frequency of the carboxylic acid changes significantly upon deprotonation and coordination. Similarly, a shift in the amide C=O stretching band confirms its involvement in binding. researchgate.netresearchgate.net The vibrations associated with the pyridine (B92270) ring also shift, indicating coordination through the pyridyl nitrogen. rsc.org
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic environment of the metal centers in the complexes. The spectra typically show bands corresponding to π-π* transitions within the ligand and d-d transitions or ligand-to-metal charge transfer (LMCT) bands involving the metal ions. researchgate.netrsc.org For example, in pyridine-containing complexes, absorption bands can be characteristic of pyridine coordinated to Lewis acid sites (the metal ions). rsc.org These electronic spectra are key to confirming the oxidation states of the metals within the clusters, such as the mixed-valence Fe(II)/Fe(III) states. worktribe.com
Table 2: Representative IR and UV-Vis Spectral Data for Related Complexes Note: This table provides typical spectral regions for functional groups found in this compound complexes, based on data from analogous systems.
| Spectral Feature | Technique | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment | Reference |
| Pyridine Ring Vibrations | IR | ~1600 | C=C/C=N stretching, shifts on coordination | rsc.org |
| Carboxylate Stretch (asymmetric) | IR | ~1550-1650 | ν(COO⁻) asymmetric stretch | acs.org |
| Amide I Band | IR | ~1650 | C=O stretching, shifts on coordination | worktribe.com |
| π-π* Transitions | UV-Vis | ~240-280 nm | Transitions in pyridine and aromatic systems | rsc.org |
| d-d/Charge Transfer | UV-Vis | Visible Region | Transitions involving metal d-orbitals | researchgate.net |
Elemental analysis is a fundamental technique used to confirm the bulk purity and empirical formula of the newly synthesized metal complexes. usm.my By precisely measuring the percentage composition of carbon (C), hydrogen (H), and nitrogen (N), researchers can verify that the experimental composition matches the calculated theoretical values for the proposed molecular formula of the cluster. rsc.org This analysis is crucial for confirming the metal-to-ligand ratio and the number of solvent molecules or counter-ions present in the crystal lattice, thereby validating the formulas determined by X-ray crystallography. usm.mytandfonline.com
Diverse Metal Ion Coordination with Related Ligands
The versatility of N-pyridyl-functionalized ligands in coordination chemistry extends beyond a single compound, encompassing a range of related structures that demonstrate diverse and fascinating bonding with various metal ions. The interplay between the pyridine nitrogen, amide functionalities, and carboxylate groups allows these ligands to adopt multiple coordination modes, leading to a rich variety of structural architectures, from simple mononuclear complexes to complex coordination polymers. This section explores the coordination behavior of ligands structurally related to this compound with a selection of metal ions, highlighting the structural diversity and key research findings in each case.
Lead(II) Complexes
The coordination chemistry of Lead(II) with pyridinedicarboxylate and other related organic acid ligands is characterized by significant structural diversity, largely influenced by the stereochemically active lone pair of electrons on the Pb(II) ion and the flexibility of the organic linkers. Research has revealed the formation of dinuclear units, one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. acs.orgresearchgate.netacs.org
In complexes with pyridinedicarboxylate isomers, stacking of the aromatic moieties is a prominent feature of the crystal lattices. researchgate.net For instance, Pb(II) complexes with 2,3-, 2,4-, and 2,5-pyridinedicarboxylates all exhibit these stacking interactions. researchgate.net The coordination environment around the Pb(II) center is often hemidirected, meaning the bonds are directed to one hemisphere, with coordination numbers typically ranging from four to seven. researchgate.net
The use of ancillary N-donor chelating ligands, such as dipyrido[3,2-a:2',3'-c]-phenazine (dpdp), in conjunction with dicarboxylic acids like glutaric acid, leads to the formation of various supramolecular architectures. acs.org These structures are often stabilized by strong π-π stacking interactions between the aromatic rings of the ligands, which connect dinuclear or chain structures into higher-dimensional networks. acs.orgacs.org The specific structure of the organic acid linker plays a crucial role in determining the final framework of the Pb(II) complex. acs.org For example, hydrothermal synthesis of Pb(II) with pyridine-2,3-dicarboxylic acid has been shown to produce coordination polymers. researchgate.net Similarly, reactions with 2,5-pyridinedicarboxylic acid under hydrothermal conditions can yield 3D frameworks. researchgate.net
| Complex Formula | Ligand(s) | Key Structural Features | Reference |
|---|---|---|---|
| [Pb(glu)(dpdp)] | Glutaric acid (H2glu), dipyrido[3,2-a:2',3'-c]-phenazine (dpdp) | 1D chain structure extended into a 3D supramolecular architecture via π-π interactions. | acs.org |
| Pb(2,3-pdca) | Pyridine-2,3-dicarboxylic acid (2,3-pdcaH2) | 2D network with stacking of aromatic moieties; hemidirected Pb(II) coordination. | researchgate.net |
| Pb(2,4-pdca)·H₂O | Pyridine-2,4-dicarboxylic acid (2,4-pdcaH2) | 2D → 3D transformation upon considering secondary bonding. | researchgate.net |
| [Pb₂(pydc)I₂]n | Pyridine-2,5-dicarboxylic acid (H₂pydc) | 3D framework. | researchgate.net |
| {[(μ-2,3-pydc)Pb]₂·H₂O}n | Pyridine-2,3-dicarboxylic acid | Coordination polymer. | researchgate.net |
Copper(II) Complexes
Copper(II) complexes with ligands related to this compound, such as pyridine-dicarboxylic acids and their amide derivatives, exhibit a wide array of nuclearities and geometries. The ligands can act as bidentate or tridentate donors, leading to mononuclear, dinuclear, trinuclear, and even tetranuclear complexes. nih.govrsc.org
For example, the reaction of 2,6-bis(pyridine-2-carboxamido)pyridine with copper(II) acetate (B1210297) produces a tricopper(II) complex where the deprotonated amidic nitrogen atoms are involved in coordination. nih.gov The resulting structure features three copper(II) ions held in an almost linear arrangement. nih.govrsc.org In other cases, a single ligand can coordinate to one copper center in a tridentate fashion through its central pyridine and two deprotonated carboxamide nitrogens, while a terminal pyridyl ring coordinates to a second copper atom, forming a dinuclear complex. nih.govrsc.org
With pyridine-2,5-dicarboxylic acid (isocinchomeronic acid), square-pyramidal copper(II) complexes have been synthesized. tandfonline.com In the complex [Cu(2,5-pydc)(2-aepy)(H₂O)]·H₂O, the dicarboxylate ligand coordinates to the copper ion. tandfonline.com Similarly, N-(2-pyridylmethyl)-amino acids form one-dimensional polymeric structures with Cu(II), where bridging chloride or acetate ions link the [Cu(ligand)] fragments. researchgate.net The coordination geometry around the Cu(II) ion in these systems is often distorted octahedral or square-pyramidal. iucr.org
| Complex Formula | Ligand(s) | Key Structural Features | Reference |
|---|---|---|---|
| [Cu₃(L⁷)₂(μ₂-OAc)₂] | 2,6-bis(pyridine-2-carboxamido)pyridine (H₂L⁷) | Tricopper(II) complex with approximately linear metal ions. | nih.govrsc.org |
| [Cu(L⁸)(OH₂)]₂·2H₂O | N,N'-bis(2-pyridyl)pyridine-2,6-dicarboxamide (H₂L⁸) | Dinuclear complex with tridentate ligand coordination. | nih.govrsc.org |
| [Cu(2,5-pydc)(2-aepy)(H₂O)]·H₂O | Pyridine-2,5-dicarboxylic acid (2,5-pydc), 2-(aminoethyl)pyridine (2-aepy) | Mononuclear, square-pyramidal Cu(II) complex. | tandfonline.com |
| [Cu(pala)Cl]·H₂O | N-(2-pyridylmethyl)-L-alanine (Hpala) | 1D coordination polymer with bridging chloride ions. | researchgate.net |
| [Cu(C₇H₄NO₄)₂]·H₂O | Pyridine-2,6-dicarboxylic acid | Distorted octahedral geometry with two terdentate ligand molecules. | iucr.org |
Silver(I) Complexes
Silver(I) demonstrates a strong tendency to form coordination polymers with pyridinedicarboxylate ligands, driven by the flexibility of the Ag(I) coordination sphere and its ability to engage in argentophilic (Ag-Ag) interactions. These interactions, along with varied ligand coordination modes, give rise to complex 1D, 2D, and 3D supramolecular networks. tandfonline.combucea.edu.cnresearchgate.net
For example, the reaction of AgNO₃ with pyridine-3,5-dicarboxylate (B1229872) (pydc) and pyrimidine (B1678525) (pm) yields a 3D polymeric complex, [Ag₄(μ-pydc)₂(μ-pm)₂]n, which features four distinct Ag(I) coordination environments and close Ag-Ag contacts. tandfonline.com The pydc ligand in this structure exhibits two different coordination modes, which is key to the formation of the 3D network. tandfonline.com Similarly, a 2D polymeric silver(I) complex, [Ag₂(μ-Hpydc)₂(μ-pyz)]n, has been synthesized using pyridine-2,3-dicarboxylic acid (H₂pydc) and pyrazine (B50134) (pyz). researchgate.net
The use of ancillary ligands like 1,2-bis(4-pyridyl)ethane (B167288) (bpa) with various dicarboxylic acids results in Ag(I) complexes with infinite 1D cationic chains, [Ag(bpa)]nⁿ⁺, which are interspersed with deprotonated carboxylate anions that balance the charge. bucea.edu.cn The coordination geometry around Ag(I) in these chains is often linear, with two nitrogen atoms from different bpa ligands coordinating to the metal center. bucea.edu.cn The final structures are further stabilized by hydrogen bonding and Ag-Ag interactions. bucea.edu.cn Mononuclear silver(I) complexes can also be formed, for instance with pyridinecarboxylic acids and triphenylphosphine (B44618) (PPh₃) as a co-ligand. tandfonline.com
| Complex Formula | Ligand(s) | Key Structural Features | Reference |
|---|---|---|---|
| [Ag₄(μ-pydc)₂(μ-pm)₂]n | Pyridine-3,5-dicarboxylate (pydc), Pyrimidine (pm) | 3D coordination polymer with close Ag-Ag interactions. | tandfonline.com |
| [Ag₂(μ-Hpydc)₂(μ-pyz)]n | Pyridine-2,3-dicarboxylic acid (H₂pydc), Pyrazine (pyz) | 2D coordination polymer. | researchgate.net |
| Ag₂(bpa)₂·6H₂O | 1,2-bis(4-pyridyl)ethane (bpa), 2-bromoterephthalic acid (H₂Brtp) | 1D infinite cationic [Ag(bpa)]nⁿ⁺ chains with counter-anions. | bucea.edu.cn |
| [Ag(PPh₃)₂(2,3-COO)] | 2,3-pyridinedicarboxylic acid, Triphenylphosphine (PPh₃) | Mononuclear complex. | tandfonline.com |
| [Ag(HPIC)(PIC)]·H₂O | Pyridine-2-carboxylic acid (HPIC) | Covalent bonding character based on IR data. | researchgate.net |
Nickel(II) Complexes
Nickel(II) complexes with pyridine-dicarboxylic acids and related ligands typically feature a six-coordinate, distorted octahedral geometry. researchgate.netnih.gov The d⁸ electron configuration of Ni(II) favors regular octahedral environments, which contrasts with the more distorted geometries often observed for d¹⁰ ions like Zn(II). nih.gov
Syntheses involving pyridine-2,5-dicarboxylic acid (pydcH₂) and co-ligands like 2,2'-bipyridine (B1663995) (bipy) or 1,10-phenanthroline (B135089) (phen) yield mononuclear complexes such as [Ni(pydc)(bipy)₂]·7H₂O and [Ni(pydc)(phen)₂]·6.5H₂O. In these structures, the Ni(II) ion is coordinated by two bidentate bipy or phen ligands and one bidentate pydc dianion, which binds through the pyridine nitrogen and a 2-carboxylate oxygen atom. researchgate.net
When reacted with pyridine-2,6-dicarboxylic acid derivatives, Ni(II) forms discrete mononuclear complexes like [Ni(C₇H₂ClNO₄)(H₂O)₃], in contrast to the 2D coordination polymers formed by Zn(II) with the same ligands. nih.gov This difference is attributed to the preference of Ni(II) for regular octahedral coordination, which precludes the formation of extended bridging structures seen with the more flexible Zn(II) coordination sphere. nih.gov Mixed-ligand complexes of Ni(II) containing pyridine-2,3-dicarboxylate and hydrazine (B178648) have also been prepared, showing high-spin octahedral nature. researchgate.net
| Complex Formula | Ligand(s) | Key Structural Features | Reference |
|---|---|---|---|
| [Ni(pydc)(phen)₂]·6.5H₂O | Pyridine-2,5-dicarboxylic acid (pydcH₂), 1,10-phenanthroline (phen) | Mononuclear, distorted octahedral Ni(II) center. | researchgate.net |
| [Ni(C₇H₂ClNO₄)(H₂O)₃] | 4-chloropyridine-2,6-dicarboxylic acid | Mononuclear, regular octahedral Ni(II) complex. | nih.gov |
| Ni(C₁₃H₁₁N₄O)₂ | N-[1-(pyridin-2-yl)ethylidene]pyridine-4-carbohydrazonate, 2,5-dichloroterephthalic acid | cis-NiO₂N₄ octahedral coordination sphere. | iucr.org |
| [Ni(C₇H₃NO₄)(H₂O)₄]·H₂O | Pyridine-2,5-dicarboxylic acid | Six-coordinate Ni(II) with a distorted octahedral environment. | researchgate.net |
| [Ni(L)N₂H₄·xH₂O] | Pyridine-2,3-dicarboxylate, Hydrazine | High-spin octahedral complex. | researchgate.net |
Iron(II/III) Complexes
The coordination chemistry of iron with N-pyridyl amide and carboxylate ligands is relevant to understanding biological systems, such as the enzyme nitrile hydratase and the antitumor drug bleomycin. researchgate.net Research into iron complexes with ligands like pyridine-2,6-dicarboxylic acid (dipicolinic acid) and N-(bis(2-pyridyl)methyl)pyridine-2-carboxamide has revealed a variety of structures and reactivity patterns. researchgate.netresearchgate.net
Iron(III) readily forms a stable complex with dipicolinic acid, Na[Fe(C₇H₃NO₄)₂]·2H₂O, where the Fe(III) center is in an approximately octahedral environment. researchgate.net It is coordinated by two pyridine nitrogen atoms and four carboxylate oxygen atoms from two tridentate dipicolinate ligands. researchgate.nettandfonline.com The average Fe-N and Fe-O bond distances are approximately 2.05 Å and 2.02 Å, respectively. researchgate.net The reaction of the Fe(II) precursor with bromine water can lead to a binuclear Fe(III) complex, [(dipic)(H₂O)FeIII(μ-OH)₂FeIII(OH₂)(dipic)]. researchgate.net
With the more complex ligand N-(bis(2-pyridyl)methyl)pyridine-2-carboxamide (H-L), a variety of iron complexes have been isolated, including the Fe(II) complex [FeII(L)₂] and several Fe(III) complexes like [FeIII₂(μ-OH)₂(L-OCH₃)₂Br₂] and [FeIII₄(μ-OCH₃)₂(L-O)₂Br₆]. researchgate.net In these cases, the ligand often acts in a meridional tridentate fashion. Interestingly, the ligand can undergo oxidation at the α-carbon when coordinated to an Fe(III) center. researchgate.net
| Complex Formula | Ligand(s) | Key Structural Features | Reference |
|---|---|---|---|
| Na[Fe(C₇H₃NO₄)₂]·2H₂O | Pyridine-2,6-dicarboxylic acid (dipic) | Octahedral Fe(III) center coordinated by two tridentate ligands. researchgate.nettandfonline.com | researchgate.nettandfonline.com |
| [(dipic)(H₂O)Fe(μ-OH)₂Fe(OH₂)(dipic)] | Pyridine-2,6-dicarboxylic acid (dipic) | Binuclear Fe(III) complex with hydroxide (B78521) bridges. | researchgate.net |
| [FeII(L)₂] | N-(bis(2-pyridyl)methyl)pyridine-2-carboxamide (H-L) | Fe(II) complex with the ligand acting as a meridional tridentate donor. | researchgate.net |
| [FeIII₄(μ-OCH₃)₂(L-O)₂Br₆] | N-(bis(2-pyridyl)methyl)pyridine-2-carboxamide (H-L) | Tetranuclear Fe(III) cluster formed via ligand modification. | researchgate.net |
| FeX₂·4Py (X = ONC(CN)C(O)NH₂) | Nitrosocarbamylcyanomethanide, Pyridine | Distorted octahedral environment around the Fe(II) central atom. | osti.gov |
Cobalt(II) Complexes
Cobalt(II) complexes with pyridinedicarboxylic acids and related bis(pyridyl) ligands often form coordination polymers with diverse structural topologies and interesting magnetic properties. rsc.orgacs.org The specific isomer of the pyridinedicarboxylic acid and the choice of any ancillary ligands play a critical role in directing the assembly of the final structure. acs.orgresearchgate.net
For example, using 2-nitrobiphenyl-4,4'-dicarboxylic acid and 4,4'-bipyridine (B149096), Co(II) coordination polymers have been synthesized that form 2D layers, which can be further pillared into 3D frameworks. rsc.org Magnetic studies of these materials show that the nature of the carboxylate bridge (e.g., syn-syn vs. syn-skew) dictates the magnetic coupling between adjacent Co(II) centers, leading to either antiferromagnetic or ferromagnetic interactions. rsc.org
Hydrothermal reactions of Co(II) salts with multifunctional pyridine-carboxylic acids have yielded 2D and 3D coordination polymers. acs.org The structures can be influenced by the presence of optional N,N-supporting ligands like 1,10-phenanthroline. acs.org With pyridine-2,6-dicarboxylic acid, a complex cobalt(II) co-crystal, [Co₁₃(PDC)₁₆(H₂O)₂₄·7H₂O], has been isolated, featuring multiple Co(II) centers with distorted octahedral geometries and different coordination environments ([CoO₆] and [CoO₄N₂]). worktribe.com The stability constants of Co(II) complexes with a range of pyridine mono- and dicarboxylic acids have also been determined through potentiometric measurements. researchgate.net
| Complex Formula | Ligand(s) | Key Structural Features | Reference |
|---|---|---|---|
| [Co₂(nbpdc)₂(bipy)₂]n | 2-nitrobiphenyl-4,4'-dicarboxylic acid (H₂nbpdc), 4,4'-bipyridine (bipy) | 3D framework with a pcu topology; ferromagnetic coupling. | rsc.org |
| [Co(μ₄-cpna)(H₂O)₂]n | 5-(4-carboxyphenoxy)nicotinic acid (H₂cpna) | 3D metal-organic framework with sra topology. | acs.org |
| [Co₁₃(PDC)₁₆(H₂O)₂₄·7H₂O] | Pyridine-2,6-dicarboxylic acid (H₂PDC) | Co-crystal of multiple complexes with distorted octahedral Co(II) ions. | worktribe.com |
| [Co(dipic)(μ-dipic)Co(H₂O)₅]·2H₂O | Pyridine-2,6-dicarboxylic acid (dipic) | Features two different coordination modes for the dipicolinate ligand. | researchgate.net |
| {[Co(4,4'-bpy)(H₂O)₄]²⁺}n | 4,4'-bipyridine (4,4'-bpy), 5-bromonicotinate | 1D polymeric chain cation. | researchgate.net |
Lanthanide(III) Complexes of Related Orotic Acid Ligands
Orotic acid and its derivatives are structurally related to this compound in that they possess both carboxylate and nitrogen-containing heterocyclic groups, making them versatile ligands in coordination chemistry. The study of their complexes with lanthanide(III) ions offers insights into potential coordination modes and properties. Orotic acid (2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid, H₃dtpc) has multiple coordination sites, an asymmetric geometry, and a hydrogen-bond acceptor-donor-acceptor (ADA) array, which allows it to form diverse and higher-dimensional structures. oup.com
Lanthanide(III) complexes with orotic acid derivatives have been synthesized and characterized, revealing interesting structural features. For instance, a novel two-dimensional polymeric complex, [Nd₂Cu₃(Hdtpc)₆(H₂O)₄]n, was synthesized via hydrothermal reaction. oup.comoup.com In this structure, the Nd(III) ion is nine-coordinated, binding to nitrogen and oxygen atoms from the Hdtpc ligands and water molecules. oup.comoup.com The orotate (B1227488) ligand demonstrates versatile bridging modes, linking both neodymium and copper ions. oup.com The formation of such multi-metallic complexes highlights the ability of these types of ligands to construct complex, extended frameworks. Hydrogen bonding interactions between the layers further stabilize the structure, leading to a three-dimensional network. oup.comoup.com
The coordination of lanthanide ions with orotate ligands is not always straightforward and can result in different binding modes. Vibrational analysis of a Neodymium(III) complex of orotic acid suggests that the metal-ligand binding occurs through the oxygen atoms of the carboxylic groups from two orotate anions, with one anion acting as a monodentate ligand and the second as a bidentate ligand. mdpi.com This versatility in coordination is a key feature of ligands containing both N-heterocyclic and carboxylate functionalities. mdpi.com
Furthermore, lanthanide(III) complexes of orotate derivatives, such as 5-aminoorotic acid (AOA) and coumarin-3-carboxylic acid (CCA), have been investigated for their chemical properties. nih.govtandfonline.com Studies have shown that these lanthanide complexes can be more effective inhibitors of certain chemical reactions, like the iron-driven Fenton reaction, than the ligands alone. nih.govtandfonline.com The specific lanthanide ion plays a crucial role in the activity of the complex, with lanthanum complexes showing particular promise in dose-dependent inhibition of hydroxyl radical production. nih.govtandfonline.com
Table 1: Examples of Lanthanide(III) Complexes with Orotic Acid-Related Ligands
| Complex Formula | Metal Ions | Ligand | Key Structural Feature | Reference |
|---|---|---|---|---|
| [Nd₂Cu₃(Hdtpc)₆(H₂O)₄]n | Nd(III), Cu(II) | Orotic acid (H₃dtpc) | 2D layer structure with nine-coordinate Nd(III) | oup.com, oup.com |
| Nd(III)-OA Complex | Nd(III) | Orotic acid (OA) | Binds through carboxylic oxygen atoms; one monodentate and one bidentate ligand | mdpi.com |
Supramolecular Architectures and Hydrogen Bonding Networks in Related Compounds
The ability of pyridyl-amide containing ligands to form extensive supramolecular architectures is a cornerstone of their coordination chemistry. These structures are primarily governed by a combination of metal-ligand coordination bonds and non-covalent interactions, most notably hydrogen bonding. nih.govanalis.com.my The amide group, in particular, is a powerful functional group for directing the assembly of molecules into well-defined one-, two-, or three-dimensional networks through complementary N-H···O hydrogen bonds. researchgate.netsci-hub.se
In compounds related to this compound, such as bis(pyridinecarboxamido)alkanes, hydrogen bonding between amide groups, and between amides and coordinated water molecules, is crucial in assembling coordination networks. sci-hub.se The interplay between coordination bonds and hydrogen bonds can create complex topologies. For example, in some copper(II) complexes, 1D coordination polymer chains are further linked by hydrogen bonds to form 2D layers. sci-hub.se The resulting architecture can even create voids or channels that may host guest molecules. researchgate.net
The strength and nature of hydrogen bonds can be influenced by the electronic properties of the ligand. In systems with an intramolecular hydrogen bond between a pyridine nitrogen and an amide NH group, the hydrogen-bond acceptor properties of the amide carbonyl group are enhanced. rsc.org This cooperative effect, where the formation of one hydrogen bond strengthens another, demonstrates the nuanced control that can be exerted over the resulting supramolecular assembly. rsc.org
Self-Assembly Mechanisms
The formation of complex coordination architectures is a process of self-assembly, where molecules spontaneously organize into ordered structures. pnas.org This process is often driven by the reversible formation of coordination bonds between metal ions and pyridyl ligands, which allows for "error-checking" and the formation of the most thermodynamically stable product. nih.govacs.org
Hierarchical self-assembly is a strategy used to build complex materials by combining different types of interactions in a stepwise manner. For instance, discrete metallacycles can be formed first through coordination-driven self-assembly. pnas.org These metallacycles, decorated with hydrogen-bonding sites like ureidopyrimidinone (UPy), can then be linked together into supramolecular polymers in a second assembly step mediated by hydrogen bonding. pnas.org The choice of solvent is critical in this process, as it can be used to either block or facilitate the hydrogen-bonding interactions, thus controlling the polymerization. pnas.org
The mechanism of ligand substitution is a fundamental aspect of the self-assembly process. Studies on palladium-pyridine systems show that the rate-limiting step is often the substitution of pyridyl ligands at the metal coordination nodes. nih.govuva.nl This substitution can be facilitated by endogenous supporting ligands derived from solvents or anions present in the reaction mixture. nih.govacs.orguva.nl Understanding these mechanisms allows for rational control over the synthesis of desired supramolecular cages and polymers. nih.gov
Role of Anions in Coordination Polymer Assembly
The choice of anion in the metal salt precursor can have a profound impact on the final structure of a coordination polymer. researchgate.net Anions can act as coordinating ligands themselves, competing with the primary organic ligand and directly influencing the geometry around the metal center. acs.org Alternatively, they can act as templates or space-fillers, directing the assembly through hydrogen bonding or electrostatic interactions. mdpi.com
A clear example of the anion's role is seen in the assembly of coordination polymers with the flexible ligand bis(3-pyridyl)butanediamide and copper(II) salts. When CuSO₄ is used, a 1D network with rectangular loops is formed. researchgate.net However, using Cu(ClO₄)₂ with the same ligand results in a 2D network with a two-fold parallel interpenetration. researchgate.net Similarly, the reaction of Cd(OAc)₂ with N,N'-bis-4-methylpyridyl oxalamide (L2) yields a 1D chain structure, but using Cd(NO₃)₂ with the same ligand produces a 2D sheet structure, highlighting the effect of the coordinated anion on the assembly process. acs.org
Anions can also be encapsulated within cavities created by the coordination framework. In some cases, strong hydrogen bonding interactions occur between the amide N-H groups of the ligand and the encapsulated anions, such as nitrates. mdpi.com In other structures, anions like perchlorate (B79767) (ClO₄⁻) can be trapped inside a molecular loop through multiple C-H···O interactions. acs.org This demonstrates that anions are not merely charge-balancing spectators but are active participants in the construction and stabilization of supramolecular architectures. nih.govacs.org
Influence of Ligand Conformation on Complex Structure
For flexible ligands like those in the bis-pyridyl-bis-amide family, the final structure of a coordination polymer is heavily dependent on the conformation the ligand adopts upon coordination to a metal center. mdpi.comresearchgate.net These ligands can exist in various conformations, often described as syn or anti based on the relative orientation of the pyridyl nitrogen and amide oxygen atoms, or cis and trans based on the orientation of the two amide C=O groups. mdpi.comresearchgate.net
The choice of metal ion can influence which ligand conformation is preferred, leading to vastly different structural outcomes even with the same ligand. mdpi.com For example, reactions of the angular ligand 4,4'-oxybis(N-(pyridin-3-yl)benzamide) (L¹) with different divalent metal salts produced a 2-fold interpenetrated 3D framework for Zn(II), a 1D helical chain for Cu(II), and a 3-fold interpenetrated 3D framework for Cd(II). mdpi.com
The crystallization method can also select for a specific ligand conformation. In one study, a semi-rigid V-shaped bis-pyridyl bis-amide ligand acted as a monodentate ligand when crystallized via slow evaporation, forming a mononuclear complex. nih.gov However, when the H-tube diffusion method was used, the same ligand adopted a different conformation and acted as a bidentate linker, resulting in a 2D grid-like coordination polymer. nih.gov This demonstrates that subtle changes in reaction conditions can tune the ligand's conformation and, consequently, the dimensionality and topology of the final product. nih.gov Furthermore, the flexibility of spacers within the ligand backbone and the isomerism of the pyridyl donor groups are critical factors that contribute to the structural diversity of the resulting coordination polymers. researchgate.netresearchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation/Alternate Name |
|---|---|
| This compound | - |
| Orotic acid | 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid, H₃dtpc, Vitamin B₁₃ |
| 5-Aminoorotic acid | AOA |
| Coumarin-3-carboxylic acid | CCA |
| bis(3-pyridyl)butanediamide | - |
| N,N'-bis-4-methylpyridyl oxalamide | L2 |
| 4,4'-oxybis(N-(pyridin-3-yl)benzamide) | L¹ |
| 5-methyl-N,N'-bis(pyridin-4-yl)benzene-1,3-dicarboxamide | L |
| Ureidopyrimidinone | UPy |
| Neodymium | Nd |
| Copper | Cu |
| Lanthanum | La |
| Cerium | Ce |
| Samarium | Sm |
| Gadolinium | Gd |
| Palladium | Pd |
| Zinc | Zn |
| Cadmium | Cd |
Biological and Biomedical Research Applications of N 2 Pyridyl Glutaramic Acid Derivatives
Prodrug Design and Mechanism of Activation
The design of prodrugs is a key strategy in medicinal chemistry to improve the pharmacological properties of drugs, including their absorption, distribution, metabolism, and excretion. Glutamic acid derivatives, including those related to N-(2-Pyridyl)glutaramic acid, have been utilized in prodrug design to achieve targeted drug delivery and activation.
Renal Selective Prodrugs (e.g., CGP 22979, an N-acetyl-L-glutamic acid derivative)
One notable example of a renal-selective prodrug is CGP 22979, which is N-acetyl-L-glutamic acid-N-[N2-(5-n-butyl-2-pyridyl) hydrazide]. nih.govnih.gov This compound was designed as a renal vasodilator. nih.govnih.gov The principle behind its kidney-selectivity lies in the active transport of the prodrug into the tubular cells of the kidney. nih.govresearchgate.net Following administration, the active drug, CGP 18137 (2-hydrazino-5-n-butyl pyridine), selectively accumulates in the renal tissue. nih.govnih.gov This targeted accumulation is a crucial aspect of its design, aiming to maximize the therapeutic effect in the desired organ while minimizing potential systemic side effects. researchgate.net Studies have shown that co-administration of substances like buthionine sulphoximine, glutathione, or probenecid (B1678239) can significantly reduce the kidney concentrations of the active drug, indicating the involvement of specific transport mechanisms. nih.govnih.gov
Antimicrobial Activities of Related Metal Complexes
Metal complexes of various organic ligands, including derivatives of amino acids and heterocyclic compounds like pyridine (B92270), have shown promising antimicrobial properties. scispace.commdpi.comrjpbcs.com The chelation of metal ions can enhance the biological activity of the parent organic compounds. scirp.orgnih.gov This enhancement is often attributed to the increased lipophilicity of the complex, which facilitates its transport across the microbial cell membrane. mdpi.com
Research has explored the antimicrobial potential of metal complexes involving amino acid derivatives. rjpbcs.comscirp.org For instance, complexes of copper, nickel, and zinc with amino acid-based ligands have been synthesized and tested against various bacteria and fungi. scispace.comscirp.org In many cases, the metal complexes exhibit greater antimicrobial activity than the free ligands. scispace.commdpi.com The specific geometry and nature of the metal ion and the ligand play a crucial role in determining the antimicrobial efficacy of these complexes. nih.gov While direct studies on this compound metal complexes are not extensively detailed in the provided results, the general principles derived from studies on related pyridine and amino acid derivatives suggest a potential for such applications. rjpbcs.comijnrd.org
Antiviral Activities of Related Metal Complexes
Similar to their antimicrobial properties, metal complexes are also being investigated for their antiviral activities. nih.govnih.govpharmacophorejournal.com The coordination of metal ions to organic ligands can lead to compounds with significant antiviral efficacy. nih.gov For example, pyridyl-based organochalcogen ligands and their metal complexes have demonstrated antiviral activity against viruses like HSV-1. nih.gov
Studies on metal complexes with various ligands have shown activity against a range of viruses. nih.govpharmacophorejournal.com For instance, copper(II) complexes have been noted for their antiviral potential. pharmacophorejournal.com While specific research on the antiviral activities of this compound metal complexes is not prominent in the search results, related compounds have shown promise. For example, nanosized complexes of glutamine, glutaric acid, and glutamic acid with nitrogen-based ligands have been tested for their antiviral activities against Herpes Simplex virus and Tobacco Mosaic viruses. researchgate.net
Anticancer Research and Cytotoxicity
Derivatives of this compound and related structures are also a subject of interest in anticancer research. rjraap.comnih.govmdpi.com The rationale often involves designing molecules that can selectively target cancer cells or interfere with critical cellular processes like DNA replication. mdpi.comresearchgate.net
Topoisomerase II Inhibition by Related Fluoroquinolone-Glutamic Acid Hybrids
One area of focus is the development of hybrids that combine the properties of different pharmacophores. For example, fluoroquinolones, which are known inhibitors of topoisomerase II, have been combined with glutamic acid to create hybrid molecules with potential anticancer activity. mdpi.comnih.govscilit.com Topoisomerase II is an essential enzyme for cell replication, and its inhibition can lead to cell death, making it a valuable target for anticancer drugs. mdpi.comresearchgate.net
In silico studies have been conducted on hypothetical hybrids of fluoroquinolones and glutamic acid, suggesting that these compounds could act as potential topoisomerase II inhibitors. mdpi.comnih.govscilit.com The design of these hybrids involves linking the fluoroquinolone and glutamic acid moieties through various chemical bonds. mdpi.com Molecular docking studies have been used to predict the interaction of these hybrids with human topoisomerase II, with the aim of identifying promising candidates for further development as anticancer agents. mdpi.comnih.govscilit.com The underlying principle is that by targeting topoisomerase II, these hybrids can disrupt DNA replication and induce apoptosis in cancer cells. mdpi.com
DNA Binding Propensity of Metal Complexes
Metal complexes containing ligands derived from or related to this compound exhibit a significant propensity for binding to DNA, a characteristic that is pivotal for their potential as therapeutic agents. The interaction of these complexes with DNA can occur through various modes, including intercalation, groove binding, and covalent interactions, often leading to conformational changes in the DNA structure and inhibition of replication and transcription processes.
The quinoxaline (B1680401) moiety, structurally related to the pyridyl group, is found in many molecules with medicinal interest, including those with anticancer properties. When coordinated with metal ions, the resulting complexes show interesting bioinorganic applications. For instance, ruthenium(II) polypyridyl complexes containing a 2-(2'-pyridyl)-quinoxaline ligand have been shown to bind to calf thymus DNA (CT-DNA) primarily through a minor groove binding mode. nih.gov Spectroscopic techniques and molecular docking studies have confirmed these interactions, revealing that such complexes can induce apoptosis in cancer cells at low concentrations. nih.gov
Similarly, ternary complexes of transition metals like Cu(II), Co(II), Ni(II), and Fe(II) with glutamine, glutaric acid, and glutamic acid, along with nitrogen-based ligands like imidazole (B134444), have been synthesized and studied for their DNA binding capabilities. tandfonline.com L-glutamine, with its terminal amide group, can form significant hydrogen bonds with double-stranded DNA, suggesting a strong DNA-binding propensity. tandfonline.com Studies on these mixed-ligand complexes indicate that they strongly bind to CT-DNA, primarily via an intercalative mode. tandfonline.com The interaction of metal complexes with DNA is a critical aspect of their biological activity, potentially leading to the development of new chemotherapeutic agents. researchgate.net
The binding affinity of these metal complexes to DNA is often quantified by the binding constant (Kb). For a series of metal complexes derived from (E)-2-hydroxy-N'-((thiophen-2-yl)methylene)benzohydrazone and (E)-N'-((thiophen-2-yl)methylene)isonicotinylhydrazone, the Kb values for their interaction with CT-DNA were in the range of 10^4 to 10^5 L mol-1. europeanreview.org This indicates a strong binding affinity, comparable to that of the classical DNA intercalator, ethidium (B1194527) bromide. europeanreview.org The coexistence of multiple binding modes, such as intercalation and hydrogen bonding, is often observed. europeanreview.org
Interactive Data Table: DNA Binding Properties of Various Metal Complexes.
| Complex | Ligand(s) | Metal Ion | DNA Binding Mode | Binding Constant (Kb) (L mol⁻¹) | Reference |
|---|---|---|---|---|---|
| [Ru(bpy)₂(2,2'-pq)]²⁺ | 2,2'-bipyridine (B1663995), 2-(2'-pyridyl)-quinoxaline | Ru(II) | Minor Groove | Not Reported | nih.gov |
| [Ru(bpy)(phen)(2,2'-pq)]²⁺ | 2,2'-bipyridine, 1,10-phenanthroline (B135089), 2-(2'-pyridyl)-quinoxaline | Ru(II) | Minor Groove | Not Reported | nih.gov |
| [Co(glu)(IMI)₂] | Glutamic acid, Imidazole | Co(II) | Intercalation | Not Reported | tandfonline.com |
| [Fe(glu)(IMI)₂(H₂O)₂] | Glutamic acid, Imidazole | Fe(II) | Intercalation | Not Reported | tandfonline.com |
Induction of Apoptosis in Cancer Cells by Related Compounds
Compounds structurally related to this compound, particularly those incorporating glutamic acid or its derivatives, have demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. This is a crucial mechanism for many anticancer therapies.
For instance, glutamic acid derivatives have been theoretically designed and evaluated for their cytotoxic effects. mdpi.comnih.gov Nine such compounds showed promising cytotoxicity against breast adenocarcinoma, lung cancer cell lines, colon carcinoma, and T-cells from acute leukemia. nih.gov Molecular docking studies have helped to identify potential binding sites on enzymes like glutamine synthetase, suggesting a mechanism for their bioactivity. mdpi.comnih.gov
The deprivation of glutamine, a closely related amino acid, has been shown to induce apoptosis in various cancer cells, including hepatoma, leukemia, and myeloma cells. nih.gov This process can involve the activation of caspases and the release of cytochrome c. nih.gov Furthermore, inhibitors of glutaminase, the enzyme that converts glutamine to glutamate (B1630785), have been effective in inhibiting tumor cell growth by inducing apoptosis. nih.gov
Gambogic acid (GA), a natural product, is known for its significant activity in inducing apoptosis. rjraap.com Nitrogen-containing derivatives of GA have been synthesized and evaluated, with some showing stronger inhibitory effects on cancer cell lines than the parent compound. rjraap.com These derivatives often work by promoting apoptosis and affecting metastatic potential. rjraap.com
The synthetic flavonoid derivative GL-V9, derived from wogonin, has been shown to induce both apoptosis and autophagy in cutaneous squamous cell carcinoma. mdpi.com Its mechanism involves the suppression of specific signaling pathways, such as the AKT/mTOR pathway, and affecting mitochondrial function. mdpi.com Similarly, ferulic acid (FA) and its derivatives exhibit anticancer properties by inducing apoptosis through various molecular mechanisms, including the upregulation of p53 and the activation of caspase pathways. researchgate.net
Poly(L-glutamic acid)-paclitaxel (PG-TXL), a conjugate of the anticancer drug paclitaxel (B517696) and a polyglutamate carrier, has been shown to induce apoptosis in breast cancer cells. researchgate.net Both free paclitaxel and PG-TXL induce a characteristic G2/M arrest in the cell cycle, consistent with their mechanism of action involving the disruption of microtubule polymerization. researchgate.net
Neuropharmacological Relevance of Related Amino Acid Derivatives
Activation of N-Methyl-D-Aspartate (NMDA) Receptors by Aspartate and Glutamate
N-Methyl-D-aspartate (NMDA) receptors are a class of ionotropic glutamate receptors that play a critical role in excitatory neurotransmission in the central nervous system (CNS). accscience.comnews-medical.net Their activation is fundamental for synaptic plasticity, a process underlying learning and memory. mdpi.comwikipedia.org
The activation of NMDA receptors requires the binding of two co-agonists: glutamate and either glycine (B1666218) or D-serine. wikipedia.org Aspartate can also act as an agonist, although it does not stimulate the receptors as strongly as glutamate. wikipedia.org Upon binding of the agonists, the receptor's ion channel opens, allowing the influx of cations, most notably Ca²⁺. mdpi.com This influx of calcium is a key event that triggers a cascade of intracellular signaling pathways. news-medical.net
The NMDA receptor channel is also subject to a voltage-dependent block by magnesium ions (Mg²⁺). wikipedia.org At resting membrane potential, the channel is blocked by Mg²⁺. Depolarization of the postsynaptic membrane, often initiated by the activation of AMPA receptors, dislodges the Mg²⁺ ion, allowing for the passage of other cations through the channel. mdpi.com This dual requirement of ligand binding and membrane depolarization makes the NMDA receptor a coincidence detector.
Role in Neurological and Psychiatric Disorders
Dysfunction of NMDA receptor signaling is implicated in a wide range of neurological and psychiatric disorders. accscience.commdpi.comnih.gov Both hypo- and hyper-function of these receptors can lead to pathological conditions.
Overactivation of NMDA receptors can lead to excitotoxicity, a process where excessive calcium influx triggers neuronal cell death. wikipedia.org This is thought to be a contributing factor in neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. news-medical.netwikipedia.org
Conversely, hypofunction of NMDA receptors has been linked to psychiatric disorders like schizophrenia. nih.govfrontiersin.org Antagonists of the NMDA receptor, such as phencyclidine and ketamine, can induce psychotic symptoms in healthy individuals that resemble those of schizophrenia. frontiersin.orgnih.gov This has led to the glutamate hypothesis of schizophrenia, which posits that a deficit in NMDA receptor function contributes to the pathophysiology of the disorder. nih.gov Consequently, NMDA receptors are a significant target for the development of novel treatments for these conditions. accscience.comfrontiersin.org Mutations in NMDA receptor subunits have also been associated with cognitive impairment, autism, and epilepsy. accscience.com
Chelate-Based Therapies and Metal Ion Acceleration of Drug Action
Chelation therapy is a medical treatment that involves the administration of chelating agents to remove heavy metals from the body. wikipedia.orgwikipedia.org This principle of using molecules to bind metal ions is also being explored for other therapeutic applications, including the treatment of diseases associated with metal ion imbalance and as a strategy to enhance the action of certain drugs. nih.govlifechemicals.com
Chelating agents are molecules that can form multiple coordinate bonds with a single metal ion, effectively "clawing" it. wikipedia.org This process can render the metal ion chemically inert, facilitating its excretion from the body. wikipedia.org In the context of drug action, chelation can be used to selectively target metalloenzymes, which are proteins that require a metal ion for their catalytic activity. lifechemicals.com By binding to the metal center of these enzymes, a chelating drug can inhibit their function, which can be beneficial in treating various diseases, including cancer and infectious diseases. lifechemicals.com
The application of chelation is also relevant in neurodegenerative diseases where an imbalance of metal ions like iron, copper, and zinc in the brain is implicated. nih.govnih.gov Specific chelators that can cross the blood-brain barrier are being investigated as potential treatments for these conditions. nih.gov
Investigation of Biological Activities of Glutamic Acid and Glutaric Acid Hybrids
The hybridization of glutamic acid and glutaric acid with other chemical moieties is a strategy being explored to develop new compounds with enhanced biological activities. This approach aims to combine the known properties of these dicarboxylic acids with the therapeutic potential of other pharmacophores.
For example, ternary complexes involving glutamic acid or glutaric acid, a transition metal ion, and another nitrogen-containing ligand (like imidazole) have been synthesized and shown to possess significant antibacterial activity. tandfonline.comresearchgate.net In one study, a Co(II) complex with glutamic acid and imidazole showed good activity against Pseudomonas aeruginosa, while a Cu(II) complex with glutaric acid and imidazole was potent against Bacillus cereus. researchgate.net These findings suggest that such hybrid structures could be promising leads for the development of new antibacterial agents. tandfonline.com
Furthermore, the structural framework of glutamic acid is being used as a scaffold for the design of new potential anticancer agents. mdpi.com By creating derivatives of glutamic acid, researchers aim to modulate its interaction with biological targets, such as enzymes involved in cancer cell metabolism. mdpi.comnih.gov Computational methods are often employed to predict the biological potential of these newly designed hybrid molecules before their synthesis and experimental testing. mdpi.comnih.gov
The rationale behind creating these hybrids is that the resulting molecule may have improved pharmacological properties, such as enhanced target specificity, increased potency, or better pharmacokinetic profiles, compared to the individual components. The glutamic or glutaric acid moiety can influence the solubility, transport, and binding characteristics of the hybrid molecule.
Interactive Data Table: Biological Activities of Glutamic and Glutaric Acid Hybrids.
| Hybrid Compound Type | Bio-Active Moiety | Target/Application | Observed Effect | Reference |
|---|---|---|---|---|
| Ternary Metal Complex | Glutamic Acid, Imidazole | Antibacterial | Activity against Pseudomonas aeruginosa | researchgate.net |
| Ternary Metal Complex | Glutaric Acid, Imidazole | Antibacterial | Activity against Bacillus cereus | researchgate.net |
Pyridine Metabolism and Conjugate Formation in Biological Systems
The metabolic fate of this compound in biological systems is not extensively documented in dedicated studies. However, by examining the metabolism of its constituent components, 2-aminopyridine (B139424) and glutaramic acid, as well as general metabolic pathways for related N-substituted pyridyl compounds, a likely metabolic profile can be inferred. The biotransformation of this compound is anticipated to involve two primary processes: the metabolism of the pyridine ring and the glutaramic acid moiety, alongside potential conjugation reactions.
The metabolism of pyridine and its derivatives typically follows two main pathways: a reductive pathway that can lead to ring cleavage and an oxidative pathway involving hydroxylation. For 2-aminopyridine, a key structural component of the title compound, hydroxylation is a plausible metabolic route. epa.gov Predictive models suggest the formation of hydroxylamines from the primary heterocyclic amine and subsequent hydroxylation of the pyridine ring as likely metabolic steps. epa.gov
Furthermore, glutaric acid, which forms the backbone of the glutaramic acid portion, is a known intermediate in the metabolism of amino acids such as lysine (B10760008) and tryptophan. hmdb.ca In mammalian systems, glutaric acid is activated to its coenzyme A (CoA) derivative, glutaryl-CoA, which then enters further metabolic pathways. researchgate.net This activation is a crucial step for its subsequent degradation.
Conjugation represents a significant pathway for the metabolism and excretion of xenobiotics, including pyridine derivatives. The formation of conjugates with endogenous molecules such as amino acids, peptides, or glucuronic acid can alter the physicochemical properties of the parent compound, often leading to increased water solubility and facilitating elimination from the body. The conjugation of various heterocyclic and bioactive molecules with amino acids or peptides has been shown to enhance their biological activities and improve their passage across cell membranes. dicp.ac.cn
Given the structure of this compound, which already contains an amino acid-like moiety, it is plausible that it could undergo further conjugation. The carboxylic acid group of the glutaramic acid portion provides a ready site for the formation of amide linkages with other amino acids or for glucuronidation. Similarly, the pyridine nitrogen and the exocyclic amine group could potentially be sites for other conjugation reactions.
Research on structurally related N-substituted heteroaromatic compounds has shown that the nature and position of substituents on the pyridine ring can significantly influence their interaction with metabolic enzymes, such as the cytochrome P450 (CYP) family. nih.gov For instance, studies on N-substituted imidazoles and pyridines have demonstrated that modifications to the phenyl groups attached to the heterocyclic ring can alter their ability to induce or inhibit specific CYP isoenzymes. nih.gov While diphenylmethyl-substituted pyridine showed little to no activity in inducing CYP3A, other substitutions led to significant increases in its activity. nih.gov
The table below summarizes the plausible metabolic pathways for this compound based on the metabolism of its precursors and related compounds.
| Moiety | Plausible Metabolic Pathway | Key Intermediates/Products |
| Pyridine Ring | Hydroxylation | Hydroxylated pyridines |
| Formation of Hydroxylamines | N-hydroxy derivatives | |
| Glutaramic Acid | Activation | Glutaryl-CoA |
| Further metabolism | Intermediates of amino acid catabolism | |
| Whole Molecule | Conjugation (Glucuronidation) | Glucuronide conjugates |
| Conjugation (Amino Acid) | Peptide conjugates |
It is important to note that the actual metabolic profile of this compound can only be definitively determined through specific in vivo and in vitro metabolism studies. The information presented here is based on established metabolic pathways of its constituent parts and related chemical structures.
Advanced Materials Science Applications Derived from N 2 Pyridyl Glutaramic Acid Motifs
Design and Synthesis of Coordination Polymers
The synthesis of coordination polymers (CPs) relies on the self-assembly of metal ions and organic ligands. mdpi.com The final structure of these polymers is influenced by key factors such as the nature of the ligand, the coordination geometry of the metal center, and the reaction conditions. nih.gov Ligands derived from glutaric acid and pyridine (B92270) moieties are particularly effective in creating a diverse array of architectures with varying dimensionalities and topologies. nih.govdntb.gov.ua
The flexibility of the glutarate backbone, with its wide range of C-C-C-O torsion angles, combined with the directional coordination of the pyridyl group, allows for the formation of complex structures. nih.gov For instance, researchers have successfully synthesized a variety of CPs by combining metal salts like Co(II) with ligands containing both pyridyl and carboxylate functionalities under different solvothermal conditions. rsc.org These efforts have yielded structures ranging from 1D ladders and 2D interdigitated layers to complex 3D interpenetrated frameworks. rsc.orgacs.org
The choice of ancillary or co-ligands also plays a critical role in dictating the final assembly. nih.gov For example, the use of a ligand system involving 4-(4-carboxyphenyl)-60-carboxycalte-2,20-bipyridine and glutaric acid with Zn(II) ions resulted in different structures depending on the pH and the presence of auxiliary ligands. mdpi.com This approach led to the formation of 2D layered structures or 3D self-penetrating metal-organic frameworks (MOFs), demonstrating the high degree of tunable control available in the design of these materials. mdpi.comencyclopedia.pub
**6.2. Development of Sorption Materials
The functional groups inherent in the N-(2-pyridyl)glutaramic acid motif are highly suitable for developing advanced sorption materials, particularly for the selective removal of metal ions from aqueous solutions. nih.govsemanticscholar.org Chitosan (B1678972), a natural polysaccharide, serves as an excellent scaffold for modification with such functional fragments to enhance its intrinsic metal-binding capabilities. nih.govresearchgate.net
Chemical modification of chitosan by introducing N-containing heterocyclic fragments like pyridyl groups significantly boosts its sorption capacity and selectivity. nih.govresearchgate.netmdpi.com One effective method involves the reaction of chitosan with 2-vinylpyridine (B74390) to synthesize N-2-(2-pyridyl)ethyl chitosan. nih.govresearchgate.net This process grafts the pyridylethyl groups onto the chitosan backbone, creating a polymer with a high density of chelating sites. nih.gov
These modified chitosan derivatives act as potent polymer ligands for a range of metal ions. researchgate.net The introduction of the pyridyl fragment not only increases the number of nitrogen atoms available for coordination but also enhances the material's affinity for both transition metal cations and anionic complexes of noble metals in acidic conditions. researchgate.netmdpi.com To improve mechanical stability and prevent dissolution in acidic media, these functionalized chitosan materials are often cross-linked using agents like epichlorohydrin (B41342) or glutaraldehyde. researchgate.net
| Chitosan Derivative | Target Metal Ions | Key Findings | Reference |
|---|---|---|---|
| N-2-(2-pyridyl)ethyl chitosan (2-PEC) | Pd(II), Pt(IV) | Demonstrates significantly increased affinity and sorption capacity for platinum group metals from HCl solutions compared to unmodified chitosan. | nih.gov |
| N-(2-pyridyl)methyl chitosan | Cu(II) | Shows substantially higher sorption capacity for Cu(II) compared to its 4-pyridyl analogue, attributed to the formation of a stable five-membered chelate ring. | mdpi.com |
| N-2-(4-pyridyl)ethyl chitosan (4-PEC) | Cu(II) | Exhibits lower sorption capacity for Cu(II) ions as the nitrogen position in the ring is not favorable for chelation. | mdpi.com |
| Pyridyl and Imidazolyl Derivatives | Ag(I), Co(II) | Introduction of these fragments substantially increases sorption capacity for transition metal cations and anionic noble metal complexes. | mdpi.com |
The selectivity of these functionalized sorbents is a critical feature for practical applications. The specific arrangement of the donor atoms in the ligand structure determines its affinity for different metal ions. mdpi.com A prime example is the comparison between N-(2-pyridyl)methyl chitosan and its N-(4-pyridyl)methyl counterpart. mdpi.com
The 2-pyridyl derivative shows a markedly higher sorption capacity for Cu(II) ions. mdpi.com This enhanced affinity is attributed to its ability to form a stable five-membered chelate ring involving the amino group from the chitosan backbone and the nitrogen atom of the pyridyl ring. mdpi.com In contrast, the steric arrangement of the 4-pyridyl derivative prevents the formation of such a chelate ring, resulting in an almost threefold lower sorption capacity for copper. mdpi.com This demonstrates that the ability to form chelate rings is a decisive factor in both the capacity and selectivity of sorption. mdpi.com Similarly, ion-imprinted polymers (IIPs) have been developed that show high selectivity for a target ion, such as Cu(II), even in the presence of competing ions like Cd(II), Pb(II), and Ni(II). nih.gov
Luminescent Properties of Coordination Polymers
Coordination polymers constructed from ligands featuring pyridyl and carboxylate groups often exhibit interesting photoluminescent properties. acs.orgmdpi.com The luminescence can originate from the organic ligand itself (intraligand transitions), or from ligand-to-metal or metal-to-ligand charge transfers. mdpi.com The incorporation of these ligands into a rigid polymer framework can enhance their emission intensity by reducing non-radiative decay pathways. mdpi.com
CPs built with zinc(II) or cadmium(II) and ligands containing pyridyl and dicarboxylate motifs are widely studied for their luminescent behavior. acs.orgrsc.org For instance, a series of zinc coordination polymers synthesized with a rigid dicarboxylate ligand demonstrated solid-state photoluminescence at room temperature. acs.org The emission properties of these materials make them candidates for applications in chemical sensing. mdpi.comencyclopedia.pub
Researchers have developed luminescent MOFs that can detect specific metal cations like Fe³⁺ and Cu²⁺, or harmful organic molecules such as nitrobenzene, through a luminescence quenching mechanism. mdpi.comencyclopedia.pub For example, a 3D Zn-based MOF constructed using glutaric acid and a bipyridine-dicarboxylate ligand showed high-sensitivity sensing for these analytes. mdpi.com The interaction between the analyte and the framework alters the electronic structure, leading to a measurable change in the luminescent output. mdpi.com
| Coordination Polymer System | Metal Ion | Luminescence Feature | Sensing Application | Reference |
|---|---|---|---|---|
| CPs with 2-(n-pyridyl)benzimidazole | Zn(II), Cd(II) | Solid-state luminescence at room temperature. | Not specified. | acs.org |
| CP with 4,4′-stilbenedicarboxylic acid | Zn(II) | Strong emission bands at 435 and 459 nm. | Not specified. | mdpi.com |
| CPs with p-terphenyl-4,4″-dicarboxylic acid | Zn(II), Pb(II) | Solid-state photoluminescence upon excitation at 347 nm. | Not specified. | acs.org |
| Zn-LMOF with glutaric acid | Zn(II) | High-sensitivity luminescence. | Fe³⁺, Cu²⁺, methanol, nitrobenzene. | mdpi.comencyclopedia.pub |
Self-Assembled Structures and Crystal Engineering
Crystal engineering focuses on understanding and utilizing intermolecular interactions to design and assemble crystalline solids with desired structures and properties. researchgate.net The this compound motif is an excellent candidate for crystal engineering due to the presence of both hydrogen-bond donors (amic acid N-H) and acceptors (carbonyl oxygen, pyridyl nitrogen) that can direct self-assembly into predictable supramolecular architectures. researchgate.netnsf.gov
The co-crystallization of glutaric acid with 2-amino-substituted pyridine derivatives provides a model for the interactions expected from this compound. nsf.gov These studies reveal the formation of highly reliable and recurring hydrogen-bonded patterns, known as supramolecular synthons. nsf.gov A common motif observed is the R²₂(8) heterosynthon, which involves a pair of hydrogen bonds between the 2-aminopyridine (B139424) group and a carboxylic acid group. nsf.govresearchgate.net
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways for N-(2-Pyridyl)glutaramic Acid
Currently, detailed scholarly articles outlining specific, novel synthetic pathways for this compound are not prevalent in the existing literature. The conventional synthesis would likely involve the acylation of 2-aminopyridine (B139424) with glutaric anhydride (B1165640) or a derivative thereof.
Future research could focus on developing more efficient, sustainable, and scalable synthetic routes. Potential areas of exploration include:
Green Chemistry Approaches: Utilizing environmentally benign solvents and catalysts, and optimizing reaction conditions to reduce energy consumption and waste generation.
Flow Chemistry Synthesis: Developing continuous-flow processes for the synthesis of this compound, which can offer advantages in terms of safety, scalability, and product consistency.
Enzymatic Synthesis: Investigating the use of enzymes as catalysts for the amidation reaction, which could provide high selectivity and milder reaction conditions.
A comparative analysis of potential synthetic methods is presented in Table 1.
| Synthetic Method | Potential Advantages | Potential Challenges |
| Conventional Synthesis | Straightforward, well-established chemistry | May require harsh conditions, purification challenges |
| Green Chemistry | Reduced environmental impact, increased safety | Catalyst development, solvent selection |
| Flow Chemistry | High throughput, precise process control | Specialized equipment required, potential for clogging |
| Enzymatic Synthesis | High selectivity, mild conditions, biodegradable catalysts | Enzyme stability and cost, substrate specificity |
| One-Pot Synthesis | Increased efficiency, reduced waste | Complex reaction optimization, potential for side reactions |
Table 1: Comparative Analysis of Potential Synthetic Pathways for this compound
Advanced Spectroscopic Characterization Techniques
Detailed spectroscopic data for this compound is not extensively published. While standard techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be foundational for its characterization, advanced spectroscopic methods could provide deeper insights into its structural and electronic properties.
Future research should aim to:
Acquire and Analyze High-Resolution Spectra: Obtain comprehensive 1H NMR, 13C NMR, 2D-NMR (e.g., COSY, HSQC), high-resolution mass spectrometry (HRMS), and detailed IR spectra.
Computational Spectroscopic Studies: Employ Density Functional Theory (DFT) and other computational methods to predict and interpret spectroscopic data, providing a correlation between the experimental and theoretical understanding of the molecule's properties.
Solid-State Characterization: Utilize techniques such as X-ray crystallography to determine the single-crystal structure, providing definitive information on its three-dimensional conformation and intermolecular interactions in the solid state.
Development of this compound-Based Biosensors
There is currently no specific research on the development of biosensors based on this compound. However, the presence of a pyridine (B92270) ring and a carboxylic acid group suggests potential for its use as a recognition element in biosensors. The pyridine moiety can coordinate with metal ions, while the carboxylic acid can participate in hydrogen bonding or electrostatic interactions.
Future research in this area could involve:
Metal Ion Sensing: Investigating the ability of this compound to selectively bind to specific metal ions, which could be detected through changes in fluorescence or electrochemical signals.
Enzyme-Based Biosensors: Exploring its use as a substrate or inhibitor for specific enzymes, where the enzymatic reaction can be monitored. For instance, biosensors for L-glutamic acid have been developed using L-glutamate oxidase. nih.gov
Immobilization on Transducers: Developing methods to immobilize this compound or its derivatives onto the surface of various transducers (e.g., electrodes, optical fibers) to create functional biosensors.
Targeted Drug Delivery Systems Utilizing this compound Derivatives
While poly(L-glutamic acid) has been explored for drug delivery, there is no specific research on using this compound for this purpose. The structure of this compound, however, offers possibilities for its incorporation into drug delivery systems.
Future research could focus on:
Prodrug Design: Synthesizing derivatives where a therapeutic agent is covalently linked to this compound. The linkage could be designed to be cleaved under specific physiological conditions (e.g., changes in pH or enzyme activity), leading to targeted drug release.
Functionalization of Nanoparticles: Using this compound as a ligand to functionalize the surface of nanoparticles. The pyridine and carboxylic acid groups could serve as attachment points for targeting moieties or to improve the biocompatibility and stability of the nanoparticles.
pH-Responsive Systems: Leveraging the carboxylic acid group to create pH-responsive drug delivery systems that release their payload in the acidic environment of tumors or intracellular compartments.
Application in Catalysis and Organocatalysis
There is no specific literature on the use of this compound in catalysis or organocatalysis. However, the pyridine moiety is a well-known functional group in various catalysts and ligands.
Future research could explore:
Ligand Synthesis: Using this compound as a building block for the synthesis of novel ligands for transition metal catalysis. The combination of the pyridine nitrogen and the amide or carboxylic acid oxygen could form a chelating scaffold for metal coordination.
Organocatalyst Development: Investigating the potential of chiral derivatives of this compound to act as organocatalysts in asymmetric synthesis. The amide and carboxylic acid functionalities could participate in hydrogen bonding interactions to activate substrates. Research has shown the utility of pyridinyl compounds in organocatalytic functionalization. nih.govnih.govresearchgate.netrecercat.catchemrxiv.org
Mechanochemical Response and Side Chain Interactions in Polypeptides Containing Related Amino Acids
There is no research on the mechanochemical response of polypeptides containing this compound side chains. However, studies on polypeptides with functionalized side chains, such as poly(L-glutamic acid), have provided insights into how side chain interactions influence mechanical properties. rsc.org
Future research could involve:
Synthesis of Novel Polypeptides: Synthesizing polypeptides with this compound incorporated as a non-canonical amino acid.
Single-Molecule Force Spectroscopy: Using techniques like Atomic Force Microscopy (AFM) to study the mechanical unfolding of these polypeptides and understand how the pyridyl-amide side chain interactions contribute to their mechanical stability and folding pathways.
Computational Modeling: Employing molecular dynamics simulations to model the behavior of these polypeptides under mechanical stress and to elucidate the specific interactions at the molecular level.
Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design
The application of artificial intelligence (AI) and machine learning (ML) to the specific case of this compound has not been reported. However, AI and ML are transformative tools in chemical and materials research.
Future directions in this domain include:
Predictive Modeling: Using ML models to predict the physicochemical properties, biological activity, and toxicity of this compound and its virtual derivatives. This can accelerate the screening of compounds for specific applications.
De Novo Design: Employing generative models to design novel derivatives of this compound with optimized properties for drug delivery, catalysis, or materials science.
Reaction Optimization: Utilizing ML algorithms to optimize the synthetic pathways for this compound, predicting the best reaction conditions to maximize yield and minimize byproducts. The integration of polynomial functions in ML models has shown to improve predictive accuracy for pyridine-containing compounds. kneopen.com
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2-Pyridyl)glutaramic acid with high purity?
The synthesis typically involves coupling glutaric acid derivatives with 2-aminopyridine via amidation reactions. Key steps include:
- Using carbodiimide crosslinkers (e.g., EDC or DCC) to activate the carboxylic acid group of glutaric acid for nucleophilic attack by the pyridyl amine.
- Purification via recrystallization or reverse-phase HPLC to achieve >98% purity, as emphasized in safety data sheets for analogous compounds .
- Characterization via -NMR to confirm the absence of unreacted starting materials (e.g., pyridyl proton signals at δ 8.2–8.5 ppm) .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- NMR Spectroscopy : - and -NMR identify the pyridyl moiety (distinct aromatic protons) and glutaramic acid backbone (α-proton splitting patterns).
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 251.2).
- IR Spectroscopy : Amide I (~1650 cm) and II (~1550 cm) bands validate the amide linkage .
Q. How should this compound be stored to maintain stability?
- Store in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis of the amide bond.
- Avoid prolonged exposure to moisture or acidic/basic conditions, as the pyridyl group may undergo protonation, altering reactivity .
Advanced Research Questions
Q. How does the 2-pyridyl group act as a directing group in Pd-catalyzed δ-C(sp³)-H functionalization?
The pyridyl nitrogen coordinates to Pd(II), positioning the metal center proximal to the δ-C-H bond. This enables:
- Cyclopalladation : Formation of a six-membered palladacycle intermediate, bypassing γ-C-H activation.
- Bond Functionalization : Subsequent oxidative addition with (hetero)aryl iodides forms C-C bonds.
- Removability : The directing group is cleaved post-reaction under mild acidic conditions, preserving the glutaramic acid scaffold .
- Key Conditions : Use Pd(OAc)/AgCO in DMF at 100°C for 24 hours .
Q. What strategies resolve contradictory data in regioselectivity during Pd-catalyzed reactions?
Contradictions arise from competing γ- vs. δ-C-H activation. Mitigation approaches include:
- Steric Modulation : Bulky substituents on the glutaramic acid backbone disfavor γ-activation.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance Pd-pyridyl coordination.
- Computational Screening : DFT calculations predict transition-state energies to optimize ligand-metal interactions .
Q. How can computational modeling elucidate the electronic effects of the pyridyl group?
- DFT Studies : Calculate Hirshfeld charges on the pyridyl nitrogen to quantify Pd-binding affinity.
- Reaction Pathway Mapping : Compare energy barriers for δ-C-H activation vs. alternative pathways.
- Validate models with experimental kinetic data (e.g., Hammett plots correlating substituent effects with reaction rates) .
Q. What role does this compound play in studying enzyme inhibition?
- Glutamate Dehydrogenase (GDH) Assays : The compound mimics glutamate’s structure, competing for active-site binding.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry.
- Crystallography : Resolve enzyme-inhibitor complexes to identify critical hydrogen bonds with the pyridyl and amide groups .
Methodological Considerations
Q. How to design experiments analyzing environmental degradation of this compound?
- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via LC-MS.
- Photolysis : Expose to UV-Vis light (254–365 nm) and track byproduct formation.
- Ecotoxicity Assays : Use Daphnia magna or algal models to assess bioaccumulation potential .
Q. What analytical workflows validate the compound’s purity in complex matrices?
- LC-MS/MS : Employ a C18 column with 0.1% formic acid in water/acetonitrile gradient.
- Ion Mobility Spectrometry : Differentiate isobaric impurities (e.g., regioisomers).
- qNMR : Use maleic acid as an internal standard for absolute quantification .
Data Contradiction Analysis
Q. How to address discrepancies in catalytic efficiency across studies?
Variability often stems from:
- Pd Catalyst Source : Commercial Pd salts may contain trace ligands affecting reactivity.
- Substrate Purity : Residual solvents (e.g., DMF) in glutaramic acid derivatives inhibit Pd coordination.
- Standardized Protocols : Replicate reactions using identical catalyst batches and rigorously dried solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
